An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characteristic reactions of 3-Fluoro-2-nitrobenzaldehyde.
Part 1: Chemical and Physical Properties
3-Fluoro-2-nitrobenzaldehyde is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₃ | [1] |
| Molecular Weight | 169.11 g/mol | [1] |
| CAS Number | 872366-63-7 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI | InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | [1] |
| SMILES | C1=CC(=C(C(=C1)F)[O-])C=O | [1] |
Spectroscopic Data
The structural features of 3-Fluoro-2-nitrobenzaldehyde can be elucidated using various spectroscopic techniques.
1.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum of 3-Fluoro-2-nitrobenzaldehyde is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | ~10.4 | s |
| Aromatic-H | 7.5 - 8.5 | m |
Note: Predicted values are based on typical chemical shifts for similar compounds.[3]
1.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon and the six aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~188 |
| Aromatic-C | 120 - 160 |
Note: Predicted values are based on typical chemical shifts for similar compounds.[4][5]
1.1.3 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=O (aldehyde) | ~1710 |
| C=C (aromatic) | 1600 - 1475 |
| N-O (nitro) | 1550 - 1500 (asymmetric), 1360 - 1300 (symmetric) |
| C-F | 1250 - 1000 |
Note: Predicted values are based on typical vibrational frequencies for these functional groups.[6]
1.1.4 Mass Spectrometry
In mass spectrometry, 3-Fluoro-2-nitrobenzaldehyde will exhibit a molecular ion peak corresponding to its molecular weight.
| Ion | m/z |
| [M]⁺ | 169 |
The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the nitro group (M-46).[7][8][9]
Part 2: Synthesis and Purification
A reliable method for the synthesis of fluoro-o-nitrobenzaldehydes is the Kröhnke reaction, which involves the reaction of a benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.[10]
Synthesis Protocol: Kröhnke Reaction
This protocol is adapted from a general procedure for the preparation of o-nitrobenzaldehydes.[10]
Step 1: Formation of the Pyridinium Salt
-
In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzyl bromide (1.0 eq) in ethanol.
-
Add pyridine (1.2 eq) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.
-
Wash the salt with cold ethanol and dry under vacuum.
Step 2: Formation of the Nitrone
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend the dried pyridinium salt in ethanol.
-
Add p-nitrosodimethylaniline hydrochloride (1.0 eq).
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 10 °C.
-
Stir the mixture for 1 hour at 5-10 °C.
-
Add ice-cold water to the flask to precipitate the nitrone.
-
Collect the orange solid by filtration, wash with cold water, and press dry.
Step 3: Hydrolysis to 3-Fluoro-2-nitrobenzaldehyde
-
Place the wet nitrone in a beaker and add 6N sulfuric acid.
-
Stir the mixture for 10-15 minutes.
-
Add crushed ice to the mixture to precipitate the crude 3-Fluoro-2-nitrobenzaldehyde.
-
Filter the solid, wash with a dilute sodium bicarbonate solution, and then with water.
-
Dry the crude product in a desiccator over calcium chloride.
Caption: Synthesis workflow for 3-Fluoro-2-nitrobenzaldehyde via the Kröhnke reaction.
Purification
The crude 3-Fluoro-2-nitrobenzaldehyde can be purified by the following methods:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.
-
Steam Distillation: For larger quantities, steam distillation can be an effective purification method. The aldehyde is volatile with steam and can be separated from non-volatile impurities.[11]
Part 3: Chemical Reactivity and Synthetic Applications
The presence of the aldehyde, nitro, and fluoro groups imparts a rich and versatile reactivity to 3-Fluoro-2-nitrobenzaldehyde.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations.
3.1.1 Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 3-Fluoro-2-nitrobenzaldehyde can react with a phosphorus ylide to form the corresponding substituted styrene.[12][13][14][15][16]
Generalized Protocol:
-
Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or ether.
-
Add a solution of 3-Fluoro-2-nitrobenzaldehyde in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Caption: General scheme of the Wittig reaction with 3-Fluoro-2-nitrobenzaldehyde.
3.1.2 Reduction to an Alcohol
The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄).
Generalized Protocol:
-
Dissolve 3-Fluoro-2-nitrobenzaldehyde in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the alcohol.[3]
Reactions of the Nitro Group
The nitro group can be reduced to an amine, which is a key transformation for the synthesis of various heterocyclic compounds.
Generalized Protocol for Reduction to an Amine:
-
Dissolve 3-Fluoro-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
If using SnCl₂, basify the reaction mixture to precipitate tin salts and extract the product.
-
If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
Reactions of the Aromatic Ring
The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.
3.3.1 Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom can be displaced by a variety of nucleophiles. The ortho-nitro group strongly activates the para position for nucleophilic attack.[17][18][19]
Generalized Protocol:
-
Dissolve 3-Fluoro-2-nitrobenzaldehyde in a polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., K₂CO₃ or NaH).
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the reaction, pour into water, and extract the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
3.3.2 Suzuki-Miyaura Cross-Coupling
While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, under specific catalytic conditions, it can participate in cross-coupling reactions with boronic acids.[20][21][22]
Generalized Protocol:
-
In a reaction vessel, combine 3-Fluoro-2-nitrobenzaldehyde, a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: Overview of the reactivity of 3-Fluoro-2-nitrobenzaldehyde.
Part 4: Safety and Handling
3-Fluoro-2-nitrobenzaldehyde is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Fluoro-2-nitrobenzaldehyde is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a range of possibilities for chemical transformations, making it a key intermediate in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development.
References
Sources
- 1. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 3-Nitrobenzaldehyde(99-61-6) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
